N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Medicinal Chemistry Regioisomer Differentiation Structure–Activity Relationship

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324078-05-8, C₁₃H₁₇N₅O, MW 259.31 g/mol) is a meta-substituted tetrazole benzamide featuring an isobutyl amide side chain and a 5-methyl-1H-tetrazol-1-yl group at the 3-position of the phenyl ring. This compound belongs to the broader class of tetrazole-substituted aryl amides, a scaffold investigated for positive allosteric modulation of alpha7 nicotinic acetylcholine receptors (nAChRs), acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition, and sigma receptor binding.

Molecular Formula C13H17N5O
Molecular Weight 259.31 g/mol
Cat. No. B12161841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC13H17N5O
Molecular Weight259.31 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(C)C
InChIInChI=1S/C13H17N5O/c1-9(2)8-14-13(19)11-5-4-6-12(7-11)18-10(3)15-16-17-18/h4-7,9H,8H2,1-3H3,(H,14,19)
InChIKeyRJXMEDRNZLINOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Structural Profile and Benchmarked Properties for Research Procurement


N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324078-05-8, C₁₃H₁₇N₅O, MW 259.31 g/mol) is a meta-substituted tetrazole benzamide featuring an isobutyl amide side chain and a 5-methyl-1H-tetrazol-1-yl group at the 3-position of the phenyl ring . This compound belongs to the broader class of tetrazole-substituted aryl amides, a scaffold investigated for positive allosteric modulation of alpha7 nicotinic acetylcholine receptors (nAChRs), acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition, and sigma receptor binding [1][2]. Its structural configuration—a branched isobutyl amide coupled with a 5-methyltetrazole meta-substituent—differentiates it from para-substituted regioisomers, unsubstituted tetrazole analogs, and congeners bearing bulkier N-substituents, providing a defined chemical entity for focused lead optimization or screening campaigns . Direct biological profiling data specific to this compound remain limited in the open literature; consequently, procurement decisions should be grounded in its well-defined structural identity and its role as a comparator within structure–activity relationship (SAR) exploration series .

Why N-(2-Methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide Cannot Be Reliably Substituted by Generic Tetrazole Benzamide Analogs


Within the tetrazole benzamide class, even conservative structural changes—such as relocating the tetrazole ring from the 3-position (meta) to the 4-position (para), removing the 5-methyl group, or altering the N-alkyl chain—can profoundly alter physicochemical properties, target binding, and pharmacokinetic behavior . SAR data from analogous chemotypes, including (5-benzylthiazol-2-yl)benzamides, demonstrates that bioisosteric replacement of a triazole with a tetrazole shifts anti-leukemic IC₅₀ values by orders of magnitude, directly linking ring-regioisomerism to functional potency [1]. Furthermore, screening data curated in ChEMBL and BindingDB reveal that N-alkyl chain branching (e.g., isobutyl versus n-pentyl or adamantyl) modulates both enzyme inhibition profiles and receptor binding affinities [2][3]. For scientists procuring this compound as a SAR probe, negative control, or synthetic intermediate, substitution with a close congener—such as the para isomer N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide—risks undermining experimental reproducibility, as the positional isomer's electronic distribution, dipole moment, and hydrogen-bonding geometry cannot be assumed equivalent to the target meta-substituted compound .

Quantitative Differentiation Evidence for N-(2-Methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide Versus Closest Analogs


Meta (3-Position) versus Para (4-Position) Tetrazole Regioisomerism: Physicochemical and Conformational Divergence

The target compound places the 5-methyl-1H-tetrazol-1-yl substituent at the 3-position (meta) of the benzamide phenyl ring, whereas the commercially available regioisomer N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324074-99-8) bears the same tetrazole at the 4-position (para) . Although both share the molecular formula C₁₃H₁₇N₅O and molecular weight of 259.31 g/mol, their InChI Keys differ (RJXMEDRNZLINOE vs. DXSZKJHBJUMZLR), confirming distinct topological configurations. Meta-substitution alters the dihedral angle between the tetrazole and phenyl rings, shifts the vector of hydrogen-bond acceptors relative to the amide pharmacophore, and modifies the molecular electrostatic potential surface—all parameters that directly influence target recognition in structure-based drug design .

Medicinal Chemistry Regioisomer Differentiation Structure–Activity Relationship Computational Chemistry

5-Methyl Tetrazole vs. Unsubstituted Tetrazole: Predicted Impact on Metabolic Stability and Lipophilicity

The target compound incorporates a 5-methyl substituent on the tetrazole ring, whereas the closely related analog N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide lacks this methyl group . In tetrazole-containing drug candidates, the 5-methyl group is commonly introduced to increase metabolic stability by blocking oxidative N-dealkylation and reducing CYP450-mediated clearance, drawing on the well-established precedent that 5-substituted tetrazoles exhibit superior pharmacokinetic profiles compared to their unsubstituted counterparts [1]. The computed logP of the 5-methyl analog is approximately 1.85 (from molecular property calculations), whereas the unsubstituted tetrazole analog is predicted to have a logP roughly 0.5–0.8 units lower, consistent with the increased carbon count and hydrophobicity conferred by the methyl group [2].

ADME Metabolic Stability Bioisosteres Tetrazole Chemistry

Isobutyl vs. Linear Alkyl Amide: Steric and Lipophilic Differentiation at the N-Alkyl Chain

The target compound features a branched isobutyl (2-methylpropyl) amide side chain, in contrast to the linear n-pentyl analog N-pentyl-3-(1H-tetrazol-1-yl)benzamide . Chain branching increases steric bulk proximal to the amide carbonyl and reduces the number of accessible conformations. In sigma-1 receptor benzamide SAR studies, N-alkyl branching was shown to profoundly affect receptor subtype selectivity (S2R/S1R ratio), with select branched-chain analogs achieving S1R Ki values of 1.2–3.6 nM [1]. Although direct data for the target compound are unavailable, the isobutyl group is predicted to reduce molecular flexibility (fewer rotatable bonds in the alkyl chain compared to n-pentyl) and to present a different shape complementarity to hydrophobic enzyme pockets than linear or bulkier cyclic substituents (e.g., cyclooctyl, adamantyl) .

SAR Alkyl Chain Branching Ligand Efficiency Drug Design

Screening-Level Kinase and Epigenetic Target Profiling: Evidence of Selectivity Over PRMT5 and DNMT3A

BindingDB and ChEMBL curate enzyme inhibition data for this compound against several epigenetic targets. The compound exhibited IC₅₀ values >5.00 × 10⁴ nM against both protein arginine N-methyltransferase 5 (PRMT5) and DNA (cytosine-5)-methyltransferase 3A (DNMT3A) in biochemical assays using human full-length enzymes expressed in Sf9 cells [1]. While this level of inhibition is weak, it serves as a baseline for selectivity profiling: the compound's structural features (meta-tetrazole, isobutyl amide, 5-methyl substitution) consistently result in >50 µM potency against these epigenetic targets, suggesting that the scaffold does not possess intrinsic pan-methyltransferase inhibitory activity. This contrasts with benzamide–tetrazole hybrids such as KKL-55 and KKL-201, which potently inhibit bacterial trans-translation at 10 µM [2], and with certain 4-substituted tetrazole benzamides that achieve nanomolar anti-leukemic activity (IC₅₀ = 56.4 nM against K-562 cells) [3].

Epigenetics PRMT5 DNMT3A Kinase Profiling Selectivity

Predicted Drug-Likeness and Physicochemical Profile: Benchmarking Against Lipinski and CNS Multiparameter Desirability Criteria

Computed molecular properties for N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide include MW 259.31, HBD 1, HBA 6, Rotatable Bonds 7, and TPSA 68.77 Ų, all within acceptable drug-like space per Lipinski and Veber criteria . In contrast, the para-isomer counterpart N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide shares identical MW but exhibits a different topological polar surface area distribution due to altered vector orientation of the tetrazole ring . For CNS drug discovery programs (e.g., alpha7 nAChR PAM development), the compound's TPSA falls below the 90 Ų threshold associated with blood–brain barrier penetration, and its predicted logP of ~1.85 and low HBD count are compatible with CNS MPO desirability scores [1]. The adamantane analog N-((1S,3s)-adamantan-1-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, by contrast, has a predicted logP of 3.6 and MW of 337.4 g/mol, placing it farther from CNS drug-like space and toward a peripheral target profile [2].

Drug-Likeness ADME Prediction Lipinski Rule of Five CNS Drug Design

Synthetic Tractability and Procurement Availability: Feasibility Comparison Across N-Substituted Meta-Tetrazole Benzamide Series

The target compound is synthesized via condensation of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid with 2-methylpropyl amine, typically using coupling agents such as DCC or EDCI with a base catalyst . This synthetic route is well-precedented and contrasts with the more complex syntheses of N-substituted analogs bearing exotic amines (e.g., octahydroquinolizinylmethyl or indol-4-yl groups) that require multi-step preparations with lower overall yields . The compound is available from multiple commercial suppliers (Smolecule, VulcanChem) for research procurement, whereas several close analogs (e.g., N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide) are listed by fewer vendors, suggesting more limited commercial accessibility for the bulkier N-substituent series . The CAS registry number 1324078-05-8 provides unambiguous chemical identity for procurement specifications.

Synthetic Chemistry Procurement Chemical Library Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for N-(2-Methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide


Meta/para Regioisomer SAR Comparator for nAChR or CNS Target Lead Optimization Programs

This compound serves as a defined meta-substituted reference compound in SAR studies exploring the positional effects of tetrazole substitution on alpha7 nAChR positive allosteric modulation, as described in the Roche patent family (US 7,981,914) [1]. By comparing its pharmacological activity (once experimentally determined) against the para isomer N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, researchers can deconvolve the contribution of tetrazole ring position to receptor binding, functional potency, and subtype selectivity .

Negative Control or Inactive Scaffold for Epigenetic Methyltransferase Screening

Given the confirmed weak inhibition of PRMT5 and DNMT3A (IC₅₀ >50,000 nM), this compound is directly applicable as a negative control or inactive reference compound in methyltransferase inhibitor screening cascades [2]. Its well-defined chemical structure and commercial availability ensure batch-to-batch consistency, an essential requirement for high-throughput screening quality control.

Starting Point for CNS-Penetrant Lead Design Based on Favorable Physicochemical Properties

With a predicted logP of ~1.85, TPSA of 68.77 Ų, and compliance with CNS MPO criteria, the compound is a structurally tractable starting point for medicinal chemistry campaigns targeting CNS disorders (e.g., cognitive impairment, Alzheimer's disease) via alpha7 nAChR modulation [3]. Its isobutyl amide provides a balanced steric and lipophilic profile that can be systematically varied to establish structure–property relationships for brain penetration.

Cross-Scaffold Bioisostere Comparison: Tetrazole vs. Carboxylic Acid vs. Triazole in Benzamide Context

The 5-methyltetrazole moiety in this compound serves as a bioisosteric replacement probe for carboxylic acid or 1,2,3-triazole groups in benzamide-based inhibitors. Comparative studies with the corresponding carboxylic acid and triazole benzamide analogs can quantify the impact of the tetrazole bioisostere on target affinity, selectivity, and pharmacokinetic parameters, directly building on the framework established by the triazole-to-tetrazole replacement studies in anti-leukemic benzamides [4].

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